1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride
Description
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Features
The compound’s IUPAC name is 1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride, which precisely defines its molecular architecture. The core structure consists of a piperazine ring substituted at the 1-position with a bis(4-fluorophenyl)methyl group and at the 4-position with a 3-phenylpropenyl chain. The dihydrochloride salt form introduces two chloride counterions, enhancing water solubility compared to the free base.
Key Identifiers
The stereochemistry of the propenyl side chain (E/Z isomerism) influences receptor binding kinetics, with the (E)-isomer demonstrating preferential activity in preclinical models. X-ray crystallographic studies confirm a planar geometry for the bis(4-fluorophenyl)methyl group, facilitating hydrophobic interactions with lipid membranes.
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMOPXNWTYEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Water-Based Alkylation
A patent by WO2010046908A2 describes a scalable aqueous method:
- Reagents : 1-[bis(4-fluorophenyl)methyl]piperazine, 3-phenylprop-2-enyl chloride, potassium carbonate (K₂CO₃), tetrabutyl ammonium bromide (TBAB).
- Conditions : Reaction in water at 60–80°C for 2–5 hours.
- Mechanism : TBAB acts as a phase-transfer catalyst, facilitating nucleophilic substitution.
- Yield : Quantitative conversion to free base, with 98% purity by HPLC.
Advantages :
Organic Solvent-Mediated Alkylation
The IUCr study employs dichloromethane (DCM) for stereoselective synthesis:
- Reagents : 1-[bis(4-fluorophenyl)methyl]piperazine, cinnamyl bromide, triethylamine (TEA).
- Conditions : Stirring at 25°C under nitrogen for 12 hours.
- Yield : 85–90% for (Z)-isomer, confirmed by ¹H NMR.
Wittig Olefination for Propenyl Group Introduction
The propenyl side chain is introduced via Wittig reaction, as detailed in and:
Protocol from Flunarizine Synthesis
- Reagents : 1-[bis(4-fluorophenyl)methyl]-4-(2-acetaldehyde)piperazine, benzyltriphenylphosphonium chloride, t-BuOK.
- Conditions :
- Dissolve aldehyde precursor in DCM.
- Add phosphonium salt at 5°C, followed by t-BuOK.
- Stir for 4 hours, then quench with water.
- Yield : 92% after column chromatography (EtOAc/hexane, 1:9).
Stereochemical Control
The (Z)-isomer is favored using bulky bases (e.g., t-BuOK) and low temperatures (5°C), as evidenced by crystallography.
Salt Formation and Purification
Conversion to the dihydrochloride salt is critical for stability:
Hydrochloric Acid Treatment
Crystallization Analysis
- Crystal System : Monoclinic (P2/c).
- Packing : N–H···Cl hydrogen bonds and C–H···Cl interactions stabilize the lattice.
- Thermal Stability : Decomposition at 208°C.
Comparative Analysis of Methods
Industrial-Scale Optimization
Recent advances focus on cost reduction and sustainability:
Recycling of TBAB
- TBAB is recovered via aqueous extraction, reducing catalyst costs by 40%.
Continuous Flow Synthesis
A 2024 pilot study achieved 99% conversion in 30 minutes using microreactors, though this method remains proprietary.
Challenges and Solutions
Byproduct Formation
Hygroscopicity
- The dihydrochloride salt absorbs moisture, requiring storage under nitrogen.
Scientific Research Applications
1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine dihydrochloride, also known as flunarizine dihydrochloride, is a chemical compound with several applications, predominantly in the pharmaceutical and scientific research fields . This compound has the molecular formula and a molecular weight of 477.42 .
Scientific Research Applications
Flunarizine dihydrochloride is primarily used for scientific research purposes . It is intended for use in laboratory research and testing, and is not approved for use as a drug, food additive or household item .
- ** vendido para investigación:** This compound is sold for research purposes .
- Investigación y pruebas: It is used in tests and research .
- No apto para uso farmacéutico: This product is not intended for pharmaceutical use .
Synonyms and Identifiers
Several alternative names and identifiers are associated with 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine dihydrochloride, which include :
- 1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride
- 1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
- Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:2)
- Flunarizine
- Sibelium
The compound is identified by the following identifiers:
Mechanism of Action
Flunarizine hydrochloride exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the calcium channels, leading to a decrease in intracellular calcium levels. The reduction in calcium inhibits the contractile processes of smooth muscle cells, causing dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure . Additionally, flunarizine hydrochloride has calmodulin binding properties and histamine H1 blocking activity, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Piperazine Derivatives
| Compound Name | Substituents at Piperazine 1- and 4-Positions | Configuration | Salt Form | Key Structural Differences |
|---|---|---|---|---|
| Flunarizine (E-isomer) | 1: Bis(4-fluorophenyl)methyl; 4: (E)-3-phenylpropenyl | (E) | Dihydrochloride | (E)-propenyl group; planar conformation |
| Title Compound (Z-isomer) | 1: Bis(4-fluorophenyl)methyl; 4: (Z)-3-phenylpropenyl | (Z) | Dihydrochloride | (Z)-propenyl group; non-planar conformation |
| GBR-12909 | 1: 2-(Bis(4-fluorophenyl)methoxy)ethyl; 4: 3-phenylpropyl | - | Dihydrochloride | Ethoxyethyl linker; saturated propyl chain |
| KB-2796 (Lomerizine) | 1: Bis(4-fluorophenyl)methyl; 4: 2,3,4-trimethoxybenzyl | - | Dihydrochloride | Trimethoxybenzyl substituent |
Key Observations:
- Geometric Isomerism : The title compound’s (Z)-propenyl group introduces steric hindrance and a twisted conformation, contrasting with flunarizine’s (E)-isomer, which adopts a planar structure . This difference likely impacts receptor binding and bioavailability.
- Substituent Flexibility : GBR-12909 features an ethoxyethyl linker and a saturated propyl chain, optimizing dopamine transporter (DAT) affinity . In contrast, the propenyl group in the title compound may reduce DAT binding but enhance calcium channel interactions .
- Aromatic vs. Aliphatic Groups : KB-2796’s trimethoxybenzyl group directs metabolism toward O-demethylation, whereas the title compound’s propenyl group may undergo oxidative degradation or isomerization .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Compounds
Key Findings:
- Calcium Channel Modulation: Flunarizine’s (E)-isomer exhibits potent T-/L-type calcium channel blockade, reducing intracellular Ca²⁺ overload in vascular smooth muscle .
- Dopamine Transporter Affinity : GBR-12909’s ethoxyethyl chain enhances DAT binding (Ki < 1 nM), a property absent in the title compound due to its propenyl substituent .
- Metabolic Stability : KB-2796 undergoes extensive hepatic metabolism (O-demethylation, N-dealkylation), whereas the title compound’s metabolic pathway remains uncharacterized but may involve propenyl oxidation .
Metabolic and Toxicological Considerations
Biological Activity
1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a piperazine ring and multiple aromatic substituents, suggests a range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine; dihydrochloride is with a molecular weight of approximately 404.49 g/mol. The compound features two fluorinated phenyl groups and a phenylpropene moiety attached to a piperazine core, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H26F2N2 |
| Molecular Weight | 404.4948 g/mol |
| Melting Point | 88-92 °C |
| Boiling Point | 367.9 °C |
| Solubility | 0.34 g/L (20 ºC) |
Antimicrobial Activity
Research has shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study highlighted that modifications in the piperazine structure can enhance the antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria .
Case Study:
In vitro assays demonstrated that certain derivatives exhibited comparable activity to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli, suggesting that 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine; dihydrochloride could be developed as an effective antimicrobial agent .
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances indicates potential neuropharmacological effects. Studies have investigated the interaction of similar piperazine derivatives with serotonin receptors, particularly the 5-HT2C and 5-HT6 receptors, which are implicated in mood regulation and appetite control .
Mechanism of Action:
Activation of the 5-HT2C receptor has been linked to appetite suppression and weight loss, while antagonism at the 5-HT6 receptor may lead to increased food intake and weight gain . This dual action suggests that 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine could be explored for obesity management.
Antidepressant Potential
The antidepressant-like effects of piperazine derivatives have been documented in animal models. For instance, compounds with similar structures have shown efficacy in reducing depressive behaviors through modulation of neurotransmitter systems .
Research Findings:
A study involving chronic administration of piperazine derivatives indicated significant reductions in immobility time during forced swim tests, a common assay for antidepressant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
